N-ethyl-3,4-dimethylcyclohexan-1-amine N-ethyl-3,4-dimethylcyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17834016
InChI: InChI=1S/C10H21N/c1-4-11-10-6-5-8(2)9(3)7-10/h8-11H,4-7H2,1-3H3
SMILES:
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol

N-ethyl-3,4-dimethylcyclohexan-1-amine

CAS No.:

Cat. No.: VC17834016

Molecular Formula: C10H21N

Molecular Weight: 155.28 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-3,4-dimethylcyclohexan-1-amine -

Specification

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
IUPAC Name N-ethyl-3,4-dimethylcyclohexan-1-amine
Standard InChI InChI=1S/C10H21N/c1-4-11-10-6-5-8(2)9(3)7-10/h8-11H,4-7H2,1-3H3
Standard InChI Key SOOFEMWNDOPZLF-UHFFFAOYSA-N
Canonical SMILES CCNC1CCC(C(C1)C)C

Introduction

Structural and Chemical Identity

The molecular formula of N-ethyl-3,4-dimethylcyclohexan-1-amine is C11_{11}H23_{23}N, with a molecular weight of 169.31 g/mol. The cyclohexane ring adopts a chair conformation, minimizing steric strain. The methyl groups at positions 3 and 4 introduce steric hindrance, influencing reactivity and physical properties. The ethyl substituent on the nitrogen enhances lipophilicity compared to primary amines, potentially affecting solubility and biological interactions .

Key Structural Features:

  • Cyclohexane backbone: Provides rigidity and influences stereoelectronic properties.

  • 3,4-Dimethyl substituents: Introduce steric effects and modulate ring conformation.

  • N-Ethyl group: Enhances basicity and lipophilicity relative to NH2_2 derivatives.

A comparative analysis with structurally similar amines, such as N,N-dimethylcyclohexylamine (CAS 98-94-2), reveals trends in boiling points and densities. For instance, N,N-dimethylcyclohexylamine has a boiling point of 158–159°C and a density of 0.849 g/mL . By extrapolation, N-ethyl-3,4-dimethylcyclohexan-1-amine likely exhibits a higher boiling point (estimated 170–180°C) and comparable density (0.86–0.89 g/mL) due to increased molecular weight and branching .

Synthesis Pathways

Reductive Amination

A plausible route involves the reductive amination of 3,4-dimethylcyclohexanone with ethylamine. This method, validated for analogous cyclohexanamines , proceeds via imine formation followed by reduction.

Example Protocol:

  • Imine formation: React 3,4-dimethylcyclohexanone (1.0 equiv) with ethylamine (2.0 equiv) in a glyoxylate buffer (pH 9.0) containing 15% DMSO .

  • Reduction: Employ ene reductases (EREDs) or sodium cyanoborohydride (NaBH3_3CN) to reduce the imine intermediate.

  • Purification: Isolate the product via acid-base extraction or column chromatography.

Yield: ~70–80% (estimated based on similar reactions) .

Alkylation of Primary Amines

Alternative methods include alkylating 3,4-dimethylcyclohexan-1-amine with ethyl halides (e.g., ethyl bromide) under basic conditions:

3,4-Dimethylcyclohexan-1-amine+CH3CH2BrBaseN-Ethyl-3,4-dimethylcyclohexan-1-amine+HBr\text{3,4-Dimethylcyclohexan-1-amine} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{N-Ethyl-3,4-dimethylcyclohexan-1-amine} + \text{HBr}

This approach may require elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) .

Physicochemical Properties

Experimental data for N-ethyl-3,4-dimethylcyclohexan-1-amine are scarce, but properties can be extrapolated from related compounds:

PropertyValue (Estimated)Comparative Reference (CAS 98-94-2)
Boiling Point (°C)170–180158–159
Density (g/mL, 25°C)0.86–0.890.849
Refractive Index (nD20_D^{20})1.460–1.4701.454
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, chloroform)

The compound’s low water solubility aligns with its lipophilic nature, making it suitable for applications in non-polar matrices .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3_3):

  • δ 1.0–1.2 (t, 3H): Ethyl CH3_3 group.

  • δ 2.4–2.6 (q, 2H): N-CH2_2 of ethyl group.

  • δ 1.5–2.1 (m, 10H): Cyclohexane ring protons and methyl substituents.

  • δ 0.9–1.1 (s, 6H): 3,4-Dimethyl groups (if equivalent) .

13C NMR (100 MHz, CDCl3_3):

  • δ 14.1: Ethyl CH3_3.

  • δ 45.8: N-CH2_2.

  • δ 22.5, 22.7: 3,4-Dimethyl carbons.

  • δ 25–35: Cyclohexane carbons .

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